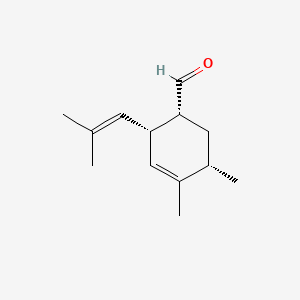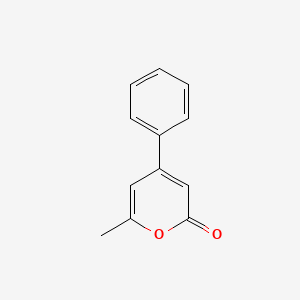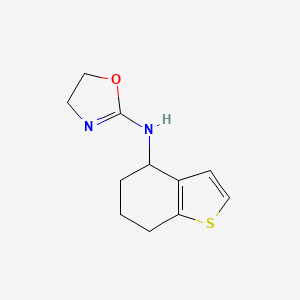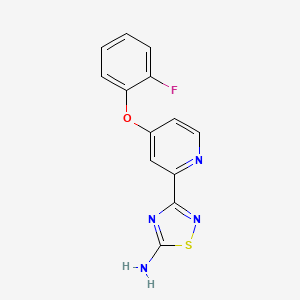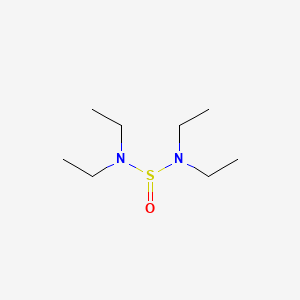
Sulphinylbis(diethylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphinylbis(diethylamide) is an organic compound with the molecular formula C₈H₂₀N₂OS and a molecular weight of 192.322. It is also known as tetraethyl sulphurous diamide. This compound is characterized by its white to pale yellow crystalline solid form, which can sometimes appear orange. It is almost insoluble in water but soluble in organic solvents such as ether and acetone .
Métodos De Preparación
Sulphinylbis(diethylamide) can be synthesized through the reaction of sulphuric acid with diethylamine. The reaction involves the formation of sulphinyl intermediates, which then react with diethylamine to form the final product. The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Sulphinylbis(diethylamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulphinyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Sulphinylbis(diethylamide) can undergo substitution reactions with various reagents to form different products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminium hydride.
Aplicaciones Científicas De Investigación
Sulphinylbis(diethylamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in biochemical studies to understand the interactions between sulphinyl compounds and biological molecules.
Medicine: Sulphinylbis(diethylamide) is studied for its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sulphinylbis(diethylamide) involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the biological context in which the compound is used .
Comparación Con Compuestos Similares
Sulphinylbis(diethylamide) can be compared with other similar compounds, such as:
Sulphinylbis(diethylamine): This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Sulphinylbis(dimethylamide): This compound has methyl groups instead of ethyl groups, resulting in different reactivity and uses.
Sulphinylbis(dipropylamide): This compound has propyl groups, which affect its solubility and reactivity compared to sulphinylbis(diethylamide).
Sulphinylbis(diethylamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
33641-61-1 |
|---|---|
Fórmula molecular |
C8H20N2OS |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
N-diethylsulfinamoyl-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2OS/c1-5-9(6-2)12(11)10(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
BVVRZSKVUVJJAJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
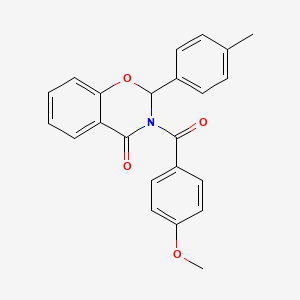
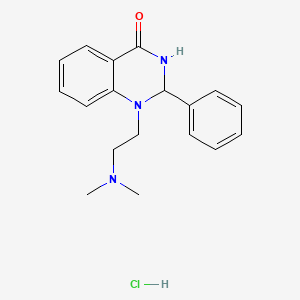
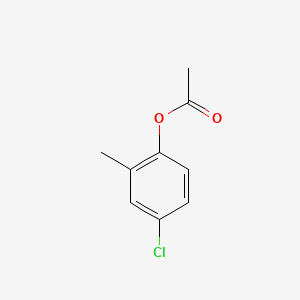

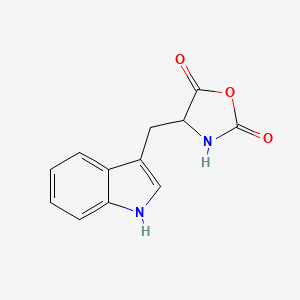
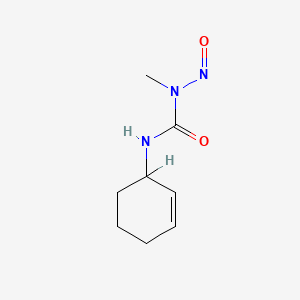
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)


